3,3',4-Trichlorobiphenyl
Overview
Description
3,3’,4-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 3,3’,4-Trichlorobiphenyl consists of two benzene rings with three chlorine atoms attached at the 3, 3’, and 4 positions . The exact molecular mass is 255.961 g/mol .
Physical And Chemical Properties Analysis
3,3’,4-Trichlorobiphenyl has a density of 1.4±0.1 g/cm³ . It has a molar refractivity of 70.4±0.3 cm³ . The compound has no hydrogen bond acceptors or donors, and one freely rotating bond . Its ACD/LogP value is 6.00 .
Scientific Research Applications
Synthesis and Chromatographic Assessment
3,3',4-Trichlorobiphenyl (TCBP) is synthesized through diazotization of dichlorobenzidine, followed by chlorination. Its purification is achieved via column chromatography and recrystallization, facilitating its use in toxicological studies due to high purity and reliability (Nakatsu et al., 1982).
Structural Determination and Characterization
The structural determination of trichlorobiphenyl, including 3,3',4-Trichlorobiphenyl, involves advanced techniques like X-ray analysis. This process helps in understanding the molecular structure and the disposition of chlorine atoms on biphenyl moieties, essential for various scientific analyses (Moes & Lenstra, 1986).
Metabolism Studies
In ecological chemistry, the metabolism of trichlorobiphenyls like 3,3',4-Trichlorobiphenyl in plants and animals is a subject of study. These investigations reveal how such compounds are transformed and metabolized in living organisms, which is crucial for understanding environmental impacts and potential risks (Moza et al., 1976).
Analytical Chemistry Applications
Trichlorobiphenyl, including 3,3',4-Trichlorobiphenyl, is analyzed using techniques like adsorptive stripping voltammetry. This method allows for the sensitive detection and quantification of such compounds in various samples, critical for environmental monitoring and research (Lam & Kopanica, 1984).
Safety And Hazards
3,3’,4-Trichlorobiphenyl is considered moderately toxic . It can cause harm if swallowed, absorbed through the skin, or inhaled . It may cause liver damage and is classified as a possible cancer hazard . It’s recommended to avoid breathing dust, gas, or vapors, and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
1,2-dichloro-4-(3-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBVPKZLIBDTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865879 | |
Record name | 3,3',4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4-Trichlorobiphenyl | |
CAS RN |
37680-69-6 | |
Record name | 3,3',4-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4-Trichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',4-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5SQ83RB4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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